1-(1-Phenylethyl)imidazolidin-2-one
Overview
Description
1-(1-Phenylethyl)imidazolidin-2-one is a heterocyclic organic compound that features an imidazolidinone ring substituted with a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Phenylethyl)imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 1-phenylethylamine with carbon dioxide in the presence of a dehydrating agent such as diphenylphosphoryl azide (DPPA) and a base like tetramethylphenylguanidine (PhTMG). The reaction is typically carried out in solvents like acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems are employed to ensure consistent product quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Phenylethyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted imidazolidinones, amines, and other functionalized derivatives.
Scientific Research Applications
1-(1-Phenylethyl)imidazolidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-Phenylethyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
1-Phenylethylamine: A precursor in the synthesis of 1-(1-Phenylethyl)imidazolidin-2-one, used as a chiral auxiliary.
Imidazolidin-2-one: The parent compound, which lacks the phenylethyl group but shares the imidazolidinone core structure.
Benzimidazolidin-2-one: A similar compound with a benzene ring fused to the imidazolidinone ring, exhibiting different chemical properties and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylethyl group enhances its ability to interact with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
1-(1-phenylethyl)imidazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-9(10-5-3-2-4-6-10)13-8-7-12-11(13)14/h2-6,9H,7-8H2,1H3,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPJKGPQTCLXPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCNC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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